molecular formula C11H10ClNO B11770383 6-Chloro-1,2-dimethylquinolin-4(1H)-one

6-Chloro-1,2-dimethylquinolin-4(1H)-one

Cat. No.: B11770383
M. Wt: 207.65 g/mol
InChI Key: LICOSTPUCZUZOI-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dimethylquinolin-4(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, two methyl groups at the 1st and 2nd positions, and a ketone group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-1,2-dimethylquinolin-4(1H)-one involves the cyclization of appropriate precursors. A typical synthetic route may include the following steps:

    Starting Materials: The synthesis begins with 2-chloroaniline and acetone.

    Formation of Intermediate: The reaction of 2-chloroaniline with acetone in the presence of a base such as sodium hydroxide forms an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride to form the quinoline ring.

    Chlorination: The resulting quinoline derivative is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 6-Chloro-1,2-dimethylquinolin-4-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1,2-dimethylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dimethylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroquinoline: Lacks the methyl groups and ketone group present in 6-Chloro-1,2-dimethylquinolin-4(1H)-one.

    1,2-Dimethylquinoline: Does not have the chlorine atom or the ketone group.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone group and lacks the chlorine atom and methyl groups.

Uniqueness

This compound is unique due to the specific combination of substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-1,2-dimethylquinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-7-5-11(14)9-6-8(12)3-4-10(9)13(7)2/h3-6H,1-2H3

InChI Key

LICOSTPUCZUZOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1C)C=CC(=C2)Cl

Origin of Product

United States

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